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Introduction

Zatonacaftor, also known as GLPG2451, is an investigational small molecule that acts as a
potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
Developed by Galapagos NV in collaboration with AbbVie, zatonacaftor was designed to
address the underlying cause of cystic fibrosis (CF), a genetic disorder characterized by
defects in the CFTR protein. This guide provides a comprehensive overview of the
pharmacology of zatonacaftor, summarizing its mechanism of action, preclinical and clinical
data, and the experimental protocols used for its evaluation.

Mechanism of Action

Cystic fibrosis is caused by mutations in the CFTR gene, which lead to the production of a
dysfunctional CFTR protein. The CFTR protein is an ion channel responsible for the transport
of chloride ions across the cell membrane of epithelial cells. In CF, impaired chloride transport
results in the accumulation of thick, sticky mucus in various organs, particularly the lungs.

Zatonacaftor functions as a CFTR potentiator. This means that it enhances the activity of the
CFTR protein that is already present at the cell surface. By binding to the CFTR protein,
zatonacaftor increases the probability of the channel being in an open state, thereby
facilitating the transport of chloride ions. This mechanism of action is particularly relevant for
CFTR mutations that result in defective channel gating (Class Il mutations) or reduced channel
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conductance (Class IV mutations). Zatonacaftor has also been investigated in combination
with CFTR correctors, which aim to increase the amount of CFTR protein that reaches the cell
surface, a therapeutic strategy for the most common CF mutation, F508del (a Class Il

mutation).

The signaling pathway for CFTR potentiation by zatonacaftor can be visualized as follows:
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CFTR Potentiation by Zatonacaftor

Preclinical Pharmacology

The preclinical evaluation of zatonacaftor involved a series of in vitro studies to characterize
its potency and efficacy on various CFTR mutations. These studies were crucial in establishing
the foundational pharmacological profile of the compound.

In Vitro Efficacy
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The potency of zatonacaftor was assessed using cellular assays, primarily the Yellow
Fluorescent Protein (YFP)-based halide influx assay and patch-clamp electrophysiology on
primary human bronchial epithelial (HBE) cells derived from CF patients.

Efficacy
CFTR Assay EC50 Referenc
. Cell Type Corrector (% of VX-
Mutation Type (nM)
770)
G551D/F5
TECC HBE - 675 147% [1]
08del
R334W/F5
TECC HBE - 40.3 161% [1]
08del

TECC: Transepithelial Clamp Circuit; HBE: Human Bronchial Epithelial

Pharmacokinetics

Detailed preclinical pharmacokinetic data for zatonacaftor is not extensively available in the
public domain. However, published information indicates that its pharmacokinetic profile in
preclinical species was favorable and supported a once-daily dosing regimen in humans.[2]

Clinical Pharmacology

Zatonacaftor progressed into early-stage clinical development, with Phase 1 studies designed
to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers, both as a single
agent and in combination with a CFTR corrector.

Pharmacokinetics in Humans

Results from the Phase 1 clinical trial (NCT03214614) indicated that zatonacaftor was rapidly
absorbed and slowly eliminated, consistent with a once-daily dosing schedule.[2] Specific
pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have not been publicly
disclosed in detail.

Clinical Trials

Zatonacaftor was evaluated in the following key clinical trials:
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 NCT03214614: A Phase 1 study in healthy volunteers to assess the safety, tolerability, and
pharmacokinetics of zatonacaftor alone and in combination with the CFTR corrector
GLPG2222. The study found that zatonacaftor was safe and well-tolerated.[2]

o FALCON Trial (NCT03540524): A Phase 1b/2a study in CF patients to evaluate a triple
combination therapy consisting of zatonacaftor (potentiator), GLPG2222 (C1 corrector), and
GLPG2737 (C2 corrector). While specific quantitative results for the zatonacaftor-containing
arms are not detailed in publicly available sources, the broader development program for this
triple combination was ultimately discontinued by AbbVie.

Due to the discontinuation of the development program, comprehensive clinical efficacy data
for zatonacaftor, such as mean changes in percent predicted forced expiratory volume in 1
second (ppFEV1) and sweat chloride concentration, are not available in the public domain.

Experimental Protocols

The following sections detail the general methodologies for the key experiments used to
characterize the pharmacology of zatonacaftor.

YFP-Based Halide Influx Assay

This high-throughput screening assay is used to measure the activity of CFTR channels in
living cells. It relies on a halide-sensitive variant of the yellow fluorescent protein (YFP-
H148Q/1152L), whose fluorescence is quenched by iodide ions.

Principle: Cells expressing both the CFTR channel and the halide-sensitive YFP are first
bathed in a chloride-containing solution. The CFTR channels are then activated (e.g., with
forskolin), and an iodide-containing solution is added. The influx of iodide through open CFTR
channels leads to a decrease in YFP fluorescence, and the rate of this quenching is
proportional to the CFTR channel activity.

General Protocol:

e Cell Culture: Fischer Rat Thyroid (FRT) or human bronchial epithelial (CFBE) cells stably
expressing the desired CFTR mutant and the halide-sensitive YFP are seeded in 96- or 384-
well black, clear-bottom plates.
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e Compound Incubation: Cells are incubated with zatonacaftor at various concentrations for a
specified period to allow for compound binding.

e Assay Execution:

o

The cells are washed to remove excess compound.

[¢]

A buffer containing a CFTR agonist (e.g., forskolin) is added to activate the channels.

[¢]

The baseline YFP fluorescence is measured using a plate reader.

[e]

An iodide-containing buffer is rapidly added to the wells.

o

The decrease in YFP fluorescence is monitored kinetically.

o Data Analysis: The initial rate of fluorescence quenching is calculated to determine the CFTR
channel activity. Dose-response curves are generated to calculate the EC50 value of the
potentiator.
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YFP-Based Halide Influx Assay Workflow
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YFP-Based Halide Influx Assay Workflow

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard method for directly measuring the activity of
ion channels. The whole-cell configuration allows for the measurement of the total current
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flowing through all CFTR channels on the cell surface.

Principle: A glass micropipette with a very small tip opening is sealed onto the membrane of a
cell expressing CFTR channels. The membrane patch under the pipette tip is then ruptured to
gain electrical access to the entire cell. The voltage across the cell membrane is clamped at a
specific value, and the resulting current, which is carried by ions flowing through the open
channels, is measured.

General Protocol:
o Cell Preparation: Cells expressing the CFTR mutant of interest are grown on coverslips.

e Recording Setup: The coverslip is placed in a recording chamber on a microscope stage and
perfused with an extracellular solution. The micropipette, filled with an intracellular solution,
is positioned onto a single cell.

» Whole-Cell Configuration: A high-resistance seal is formed between the pipette and the cell
membrane, and the membrane is ruptured to achieve the whole-cell configuration.

o Data Acquisition:

[e]

The membrane potential is held at a constant value (e.g., -60 mV).

o

CFTR channels are activated with a cocktail containing a CFTR agonist (e.g., forskolin).

Zatonacaftor is added to the extracellular solution at various concentrations.

[¢]

[e]

The change in the whole-cell current is recorded.

» Data Analysis: The increase in current in the presence of zatonacaftor is used to determine
its potentiation effect. Dose-response curves are constructed to calculate the EC50.
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Whole-Cell Patch-Clamp Workflow
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Whole-Cell Patch-Clamp Workflow

Conclusion

Zatonacaftor (GLPG2451) is a CFTR potentiator that demonstrated promising in vitro activity
on various CFTR mutants. Its favorable preclinical pharmacokinetic profile supported its
advancement into early clinical development. However, the triple combination therapy program
of which it was a part was discontinued, and as a result, a comprehensive public record of its
detailed preclinical and clinical pharmacology, including extensive pharmacokinetic parameters
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and clinical efficacy data, is not available. The information presented in this guide summarizes
the publicly accessible data on the pharmacology of zatonacaftor and provides an overview of
the standard experimental procedures used for its characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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